![molecular formula C23H25N3O4S2 B560125 (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide CAS No. 1401242-74-7](/img/structure/B560125.png)
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide
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Description
“(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide” is a chemical compound with the molecular formula C23H25N3O4S2 and a molecular weight of 471.6 g/mol . It is also known as ML277 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring which is substituted at the 2-position with a carboxamide group. The nitrogen of the piperidine ring is also substituted with a sulfonyl group, which is further substituted with a 4-methylphenyl group. The carboxamide group is substituted with a 1,3-thiazol-2-yl group, which is further substituted at the 4-position with a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 471.6 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Cardiac Repolarization
ML277 is a potent activator of KCNQ1 (Kv7.1) channels , which are crucial for the repolarization phase of the cardiac action potential. It has over 100-fold selectivity against KCNQ2 and KCNQ4 channels and shows no activity against the hERG potassium channel up to 30 μM .
Single-Channel Kinetics Modification
ML277 significantly affects KCNQ1 single-channel kinetics by eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .
Cardiomyocyte Protection
In cardiomyocytes, ML277 has a protective effect and can reduce infarct size in a whole heart ex vivo model using coronary ligation. This demonstrates its potential therapeutic application in protecting heart tissue during ischemic events .
Lung Metastasis Assay
ML277 has been used as a KCNQ1 activator to treat cells in lung metastasis assays, indicating its potential application in cancer research and treatment .
properties
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
Q & A
Q1: What is the primary target of ML277?
A1: ML277 selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]
Q2: How does ML277 interact with the KCNQ1 channel?
A2: ML277 binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]
Q3: What are the downstream effects of ML277 binding to KCNQ1?
A3: ML277 binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:
Q4: Does ML277 affect all KCNQ1 channel states equally?
A4: No, ML277 specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]
Q5: What is the significance of ML277's selectivity for the AO state?
A5: This selectivity makes ML277 a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]
Q6: How does the presence of the KCNE1 subunit affect ML277 activity?
A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to ML277. This suggests that KCNE1 might interact with the same binding pocket as ML277, preventing its action. [, ]
Q7: What structural features of ML277 are important for its activity?
A7: While detailed SAR studies are ongoing, certain structural features have been implicated in ML277's activity:
Q8: Have any ML277 analogs been developed?
A8: Yes, over 60 chemical analogs of ML277 have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.
Q9: What are the potential therapeutic applications of ML277?
A9: Given its ability to modulate KCNQ1 activity, ML277 holds potential therapeutic value for conditions like:
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